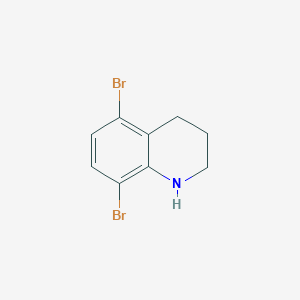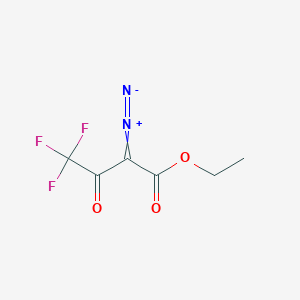![molecular formula C7H5Cl2NO B2978814 4,6-Dichloro-1,3-dihydrofuro[3,4-c]pyridine CAS No. 754992-21-7](/img/structure/B2978814.png)
4,6-Dichloro-1,3-dihydrofuro[3,4-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dichloro-1,3-dihydrofuro[3,4-c]pyridine is a chemical compound with the molecular formula C7H5Cl2NO It is known for its unique structure, which includes a fused furo-pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-1,3-dihydrofuro[3,4-c]pyridine typically involves multi-step reactions. One common method includes the use of sodium tetrahydroborate in ethanol at temperatures ranging from 0 to 20°C. Another method involves the use of 1,8-diazabicyclo[5.4.0]undec-7-ene in toluene, heated for 2 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-1,3-dihydrofuro[3,4-c]pyridine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as manganese (IV) oxide.
Reduction: Sodium tetrahydroborate is commonly used for reduction reactions.
Substitution: The compound can undergo substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions
Oxidation: Manganese (IV) oxide in dichloromethane at temperatures ranging from -5 to 20°C.
Reduction: Sodium tetrahydroborate in ethanol at 0 to 20°C.
Substitution: Various nucleophiles can be used under different conditions depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with manganese (IV) oxide can lead to the formation of corresponding oxidized derivatives.
Scientific Research Applications
4,6-Dichloro-1,3-dihydrofuro[3,4-c]pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Industry: Used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 4,6-Dichloro-1,3-dihydrofuro[3,4-c]pyridine involves its interaction with molecular targets through its reactive sites. The compound can form covalent bonds with nucleophiles, leading to various biochemical effects. The specific pathways and targets depend on the context of its use, such as in drug development or biochemical studies .
Comparison with Similar Compounds
Similar Compounds
- 4,6-Diamino-2,3-bis(2,5-dimethylthiophen-3-yl)-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitrile .
- 6-Methyl-1,3-dihydrofuro[3,4-c]pyridine-7-ol .
Uniqueness
4,6-Dichloro-1,3-dihydrofuro[3,4-c]pyridine is unique due to its specific chlorine substitutions and the fused furo-pyridine ring system
Properties
IUPAC Name |
4,6-dichloro-1,3-dihydrofuro[3,4-c]pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO/c8-6-1-4-2-11-3-5(4)7(9)10-6/h1H,2-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNBVMZPZDIOCIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=NC(=C2CO1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(E)-3-bromo-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2978731.png)
![N-[3-fluoro-4-(4-phenylpiperazino)phenyl]-2-(phenylsulfanyl)acetamide](/img/structure/B2978733.png)
![2-{5-[(3,5-dimethylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-methyl-N-phenylacetamide](/img/structure/B2978734.png)



![Methyl 4-{[(5-chloro-2-methoxyphenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate](/img/structure/B2978741.png)
![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2978745.png)


![Ethyl [(2-{[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]amino}-2-oxoethyl)sulfanyl]acetate](/img/structure/B2978748.png)



